molecular formula C20H32O10 B122512 Dai-tunicamine CAS No. 142010-67-1

Dai-tunicamine

Cat. No. B122512
M. Wt: 432.5 g/mol
InChI Key: DCBBUGKPMCTVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dai-tunicamine is a natural product isolated from marine organisms. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been the subject of scientific research for several years, and its potential applications in medicine and other fields are currently being explored.

Mechanism Of Action

The mechanism of action of dai-tunicamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the development of cancer. By inhibiting this enzyme, dai-tunicamine may help to prevent the growth and spread of cancer cells.

Biochemical And Physiological Effects

Dai-tunicamine has been found to have a range of biochemical and physiological effects on the body. For example, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using dai-tunicamine in lab experiments is its potential anti-tumor properties. Researchers can use the compound to study the mechanisms by which cancer cells grow and spread, and to test potential treatments for cancer. However, one limitation of using dai-tunicamine in lab experiments is its complex structure, which makes it difficult to synthesize and study.

Future Directions

There are several potential future directions for research on dai-tunicamine. One area of interest is the development of new methods for synthesizing the compound in the laboratory. This could make it easier for researchers to study the compound and potentially develop new treatments based on its properties. In addition, researchers are interested in exploring the potential applications of dai-tunicamine in other areas, such as anti-viral and anti-inflammatory treatments. Finally, researchers are interested in studying the mechanisms by which dai-tunicamine works, in order to better understand its potential applications in medicine.

Synthesis Methods

Dai-tunicamine is a complex molecule that is difficult to synthesize in the laboratory. Currently, the most common method for obtaining the compound is through extraction from marine organisms. Researchers have also attempted to synthesize the compound through chemical synthesis, but these efforts have been limited due to the compound's complex structure.

Scientific Research Applications

Dai-tunicamine has been the subject of numerous scientific studies, primarily due to its potential anti-tumor properties. Researchers have found that the compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer. In addition, the compound has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

142010-67-1

Product Name

Dai-tunicamine

Molecular Formula

C20H32O10

Molecular Weight

432.5 g/mol

IUPAC Name

5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3

InChI Key

DCBBUGKPMCTVKE-UHFFFAOYSA-N

SMILES

CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C

Canonical SMILES

CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C

synonyms

5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose
DAI-tunicamine
deaminotri-O-isopropylidene tunicamine

Origin of Product

United States

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